Auristatin F is a potent synthetic analogue of dolastatin 10, a natural product derived from the sea hare Dolabella auricularia. [] It belongs to the auristatin family, a class of peptides known for their potent antimitotic activity. [] Auristatins are primarily investigated for their applications in targeted cancer therapy, particularly in the development of Antibody-Drug Conjugates (ADCs). [] Auristatin F distinguishes itself from other auristatins, such as monomethyl auristatin E (MMAE), by the presence of a phenylalanine residue at its C-terminus. [] This difference significantly impacts its cell permeability and metabolic fate, making it a subject of intense research for improving ADC efficacy and safety. [, ]
Monomethyl auristatin F is a potent cytotoxic agent derived from the natural product dolastatin 10, which is isolated from the sea hare Dolabella auricularia. It is primarily recognized for its application in antibody-drug conjugates, where it serves as an effective payload due to its ability to inhibit cell division by targeting tubulin. Monomethyl auristatin F is classified as an anti-mitotic agent, specifically functioning as an anti-tubulin compound that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Monomethyl auristatin F is synthesized from dolastatin 10 and belongs to the auristatin family of compounds. This family includes other derivatives such as monomethyl auristatin E, which are utilized in various therapeutic contexts, particularly in the development of antibody-drug conjugates. These conjugates are designed to selectively deliver cytotoxic agents to cancer cells, minimizing systemic toxicity while maximizing therapeutic efficacy.
The synthesis of monomethyl auristatin F involves several key steps:
The synthetic route aims to enhance the compound's solubility and stability while retaining its cytotoxic properties. Various studies have focused on optimizing these synthetic pathways to improve yield and reduce by-products .
Monomethyl auristatin F has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical structure can be represented as follows:
The structure features a core peptide backbone with specific modifications that enhance its binding affinity to tubulin. The presence of a charged C-terminal phenylalanine residue distinguishes it from other derivatives like monomethyl auristatin E, which affects its cytotoxic potency .
Monomethyl auristatin F primarily undergoes reactions related to its interaction with tubulin:
These reactions are critical for its mechanism of action, allowing for selective targeting of cancerous cells while sparing healthy tissues .
Monomethyl auristatin F exerts its cytotoxic effect through a well-defined mechanism:
Research indicates that this mechanism is particularly effective in cells expressing specific tumor markers targeted by antibody-drug conjugates, enhancing selectivity and reducing off-target effects .
Monomethyl auristatin F exhibits several notable physical and chemical properties:
Monomethyl auristatin F is primarily utilized in the development of antibody-drug conjugates aimed at treating various cancers. Its applications include:
This compound represents a significant advancement in targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cytotoxicity of auristatins .
Auristatin F originates from bioactive compounds discovered in the sea hare Dolabella auricularia, a marine mollusk inhabiting the Indian Ocean. In the 1980s, George R. Pettit's research group identified dolastatin 10 as an exceptionally potent cytotoxin (IC₅₀ values in picomolar range) from this organism. Structural analysis revealed dolastatin 10 as a linear pentapeptide containing unique amino acids: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and dolaphenine (Doe). The discovery marked a milestone in marine natural product chemistry due to its unprecedented antimitotic activity [5] [6]. Subsequent research revealed that Dolabella auricularia actually acquires dolastatins from its cyanobacterial diet (Symploca sp.), highlighting the ecological role of these compounds as chemical defenses. Auristatin F was developed as a synthetic analogue retaining dolastatin 10's core structural motifs but with optimized pharmacological properties [1] [9].
The clinical limitations of dolastatin 10—particularly narrow therapeutic windows in human trials—prompted systematic structure-activity relationship (SAR) studies. Key modifications included:
Auristatin F’s transition to clinical relevance began with its integration into ADCs—therapeutics combining monoclonal antibodies with cytotoxic warheads. Its attributes as an ADC payload include:
Property | Auristatin F | Conventional Chemotherapy (e.g., Doxorubicin) |
---|---|---|
Cytotoxic Potency (IC₅₀) | 0.01–0.1 nM | 10–100 nM |
Mechanism of Action | Tubulin inhibition | DNA intercalation |
Bystander Effect | Low | High |
Suitable DAR Range | 2–4 | N/A |
While monomethyl auristatin E (MMAE) is widely used in ADCs, Auristatin F offers distinct pharmacological advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7